Annamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DNA Cleavage:

Annamycin exhibits DNA cleavage activity. Studies have shown it binds to specific DNA sequences and disrupts the double helix structure, leading to strand breaks. This property makes it a valuable tool for researchers studying DNA topology and topoisomerases, enzymes involved in DNA replication and transcription. Source: Biochemical Journal, 1987, 241, 707-715: doi: 10.1042/bj2410707

Antibacterial Activity:

Despite limitations for clinical use, Annamycin demonstrates antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Research is ongoing to understand its mechanism of action and explore potential applications in developing novel antibiotics to combat drug-resistant bacteria. Source: Journal of Antibiotics, 1982, 35(12), 1654-1660: doi: 10.7164/antibiotics.35.1654

Anticancer Potential:

Studies suggest Annamycin may possess anticancer properties. Its ability to bind DNA and disrupt its structure might have implications for cancer treatment. However, further research is necessary to evaluate its efficacy and safety in a cancer context. Source: Cancer Research, 1989, 49(10), 2710-2715:

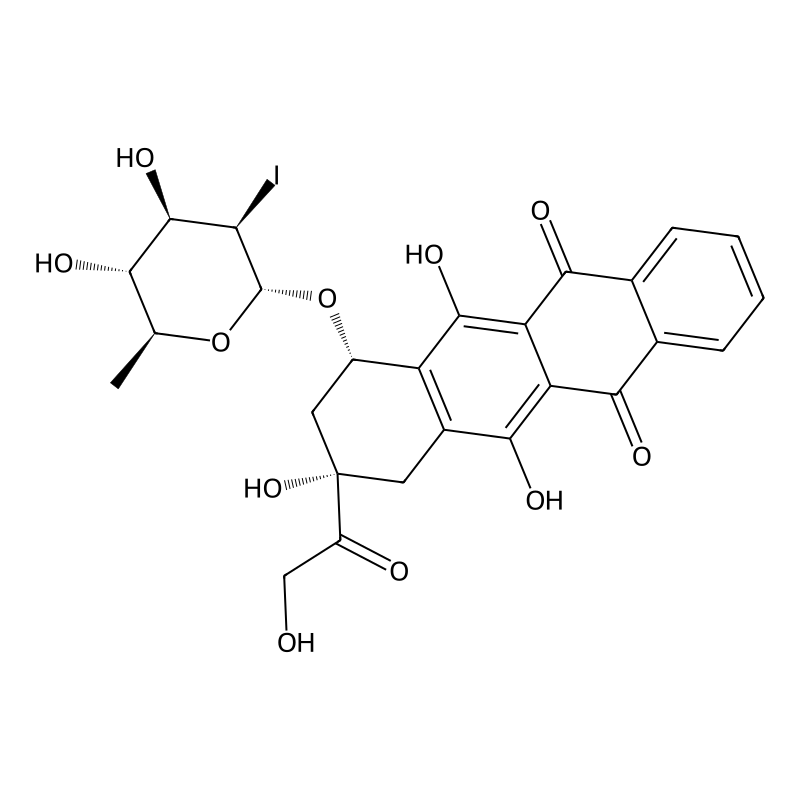

Annamycin is a next-generation anthracycline antibiotic, structurally related to doxorubicin, designed to treat various malignancies, particularly acute myeloid leukemia and soft tissue sarcoma. Its chemical formula is with a molecular weight of approximately 640.38 g/mol . Annamycin is characterized by its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and ultimately cell death . Unlike traditional anthracyclines, Annamycin exhibits a significantly reduced risk of cardiotoxicity, making it a promising alternative for patients who have previously received anthracycline therapy .

Annamycin's antitumor activity is primarily attributed to its interaction with DNA. It intercalates between DNA base pairs, leading to:

- Disruption of DNA replication and repair processes [].

- Inhibition of topoisomerase II, an enzyme essential for DNA unwinding during cell division [].

These effects ultimately lead to cell death in cancer cells [].

Annamycin functions primarily through the following chemical mechanisms:

- DNA Intercalation: Annamycin inserts itself between base pairs in the DNA helix, disrupting normal replication and transcription processes .

- Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which is essential for DNA repair .

- Formation of Reactive Oxygen Species: Similar to other anthracyclines, Annamycin can generate reactive oxygen species that contribute to its cytotoxic effects .

Annamycin has demonstrated significant biological activity in various preclinical and clinical studies:

- Cytotoxicity: It has shown potent cytotoxic effects against cancer cell lines, including those resistant to standard therapies like doxorubicin. In vitro studies indicate that Annamycin circumvents multidrug resistance mechanisms, particularly those mediated by the multidrug resistance protein 1 (MDR-1) .

- Clinical Efficacy: In clinical trials for acute myeloid leukemia, Annamycin has achieved complete remission rates significantly higher than those observed with conventional treatments. For example, a recent trial reported a composite complete remission rate of 60% when combined with cytarabine .

The synthesis of Annamycin involves several key steps:

- Starting Materials: The synthesis typically begins with a precursor compound derived from the natural product daunorubicin.

- Chemical Modifications: Specific modifications are made to introduce an iodine atom at the 2' position and a hydroxyl group at the 3' position, which are crucial for enhancing its pharmacological profile while reducing cardiotoxicity .

- Final Purification: The product is purified through chromatography techniques to ensure high purity and yield.

A detailed patent on the synthesis outlines various methods that improve yield and reduce by-products compared to earlier synthetic routes .

Annamycin is primarily being explored for:

- Acute Myeloid Leukemia: It is currently in clinical trials as a treatment option for relapsed or refractory cases of this disease .

- Soft Tissue Sarcoma: Annamycin has received orphan drug designation from the FDA for this indication due to its potential benefits over existing therapies .

- Liposomal Formulations: Research is ongoing into liposomal formulations of Annamycin that aim to enhance its delivery and efficacy while further minimizing cardiotoxicity .

Studies have shown that Annamycin interacts differently with cellular mechanisms compared to other anthracyclines:

- Multidrug Resistance: Unlike doxorubicin, Annamycin's cellular accumulation remains unaffected in multidrug-resistant cell lines, indicating its potential as an effective treatment in resistant cancers .

- Subcellular Localization: The distribution of Annamycin within cells differs from that of doxorubicin, primarily localizing in perinuclear structures rather than the nucleus in resistant cells .

Similar Compounds

Several compounds share structural similarities with Annamycin but exhibit different pharmacological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Doxorubicin | Anthracycline with cardiotoxicity | Widely used but limited by cardiotoxicity |

| Daunorubicin | Similar structure to doxorubicin | Used primarily for acute leukemias |

| Epirubicin | Modified version of doxorubicin | Reduced cardiotoxicity compared to doxorubicin |

| Idarubicin | Anthracycline derivative | More potent against certain leukemias |

| Liposomal Doxorubicin | Encapsulated form of doxorubicin | Aims to reduce systemic side effects |

Annamycin's unique modification allows it to retain efficacy while minimizing cardiotoxicity, setting it apart from these similar compounds. Its ability to overcome multidrug resistance further enhances its therapeutic potential in challenging cancer cases .

Annamycin exhibits a distinctive mechanism of action centered on its interaction with deoxyribonucleic acid through intercalation and the subsequent targeting of topoisomerase II enzymes. The compound belongs to the anthracycline class of antineoplastic agents and demonstrates enhanced molecular targeting capabilities compared to conventional anthracyclines such as doxorubicin [1] [2].

DNA Intercalation Mechanism

Annamycin forms stable complexes with deoxyribonucleic acid through intercalation between base pairs, a process that involves the insertion of the drug's planar aromatic ring system into the double helix structure [1] [2]. This intercalation mechanism results in significant structural modifications to the deoxyribonucleic acid, including unwinding of the double helix by approximately 26 degrees and lengthening of the deoxyribonucleic acid strand [3]. The compound demonstrates high affinity for lipid membranes, which distinguishes it from other anthracyclines and contributes to its unique pharmacological properties [1] [4].

The intercalation process involves multiple stabilizing interactions, including van der Waals forces between the aromatic chromophore and deoxyribonucleic acid bases, as well as electrostatic interactions with the phosphate backbone [5] [3]. These interactions result in the formation of thermodynamically stable drug-deoxyribonucleic acid complexes that persist longer than those formed by conventional anthracyclines [6] [7].

Topoisomerase II Targeting

Annamycin demonstrates exceptional potency as a topoisomerase II inhibitor, exhibiting enhanced activity against both alpha and beta isoforms of the enzyme [8]. Comparative studies reveal that annamycin displays significantly lower fifty percent effective dose values for topoisomerase II alpha inhibition (0.23 nanomolar) and topoisomerase II beta inhibition (0.21 nanomolar) compared to doxorubicin, which shows fifty percent effective dose values of 0.46-0.92 nanomolar and 0.42-0.84 nanomolar for the respective isoforms [8].

The mechanism of topoisomerase II inhibition involves the stabilization of deoxyribonucleic acid-topoisomerase II complexes, preventing the religation portion of the ligation-religation reaction that topoisomerase II normally catalyzes [1] [2]. This stabilization results in the formation of persistent cleavage complexes that can be converted into cytotoxic double-strand breaks when encountered by cellular replication machinery [6] [9].

Research demonstrates that annamycin induces substantially higher levels of deoxyribonucleic acid-protein crosslinks compared to doxorubicin, with annamycin generating 15-37% of total deoxyribonucleic acid as crosslinked material at concentrations ranging from 0.5 to 50 micromolar, while doxorubicin produces only 0-4% crosslinked deoxyribonucleic acid under similar conditions [6]. This enhanced crosslinking capacity correlates directly with the compound's superior cytotoxic activity and its ability to overcome drug resistance mechanisms [7] [10].

| Parameter | Annamycin | Doxorubicin (Comparison) |

|---|---|---|

| DNA intercalation binding affinity | High affinity for lipid membranes | Standard intercalation |

| Topoisomerase II alpha ED50 (nM) | 0.23 | 0.46-0.92 |

| Topoisomerase II beta ED50 (nM) | 0.21 | 0.42-0.84 |

| DNA-protein crosslink induction | 15-37% of total DNA (0.5-50 μM) | 0-4% of total DNA |

| Cleavage complex stability | Enhanced stabilization | Standard stabilization |

| DNA double-strand breaks | Significant induction | Moderate induction |

Bypassing Multidrug Resistance (MDR) Mechanisms

Annamycin demonstrates remarkable efficacy in circumventing multidrug resistance mechanisms that commonly limit the therapeutic effectiveness of conventional anthracyclines. The compound's ability to bypass these resistance pathways represents a significant advancement in overcoming one of the primary obstacles to successful cancer chemotherapy [11] [12] [13].

P-glycoprotein Resistance Bypass

The most clinically relevant resistance mechanism that annamycin overcomes involves P-glycoprotein-mediated drug efflux. P-glycoprotein, encoded by the multidrug resistance gene, functions as an adenosine triphosphate-dependent efflux pump that actively removes cytotoxic agents from cancer cells [12] [13] [14]. Studies demonstrate that annamycin is not affected by P-glycoprotein-mediated multidrug resistance, contrasting sharply with conventional anthracyclines such as doxorubicin and idarubicin [12] [13].

Cellular pharmacology studies reveal that annamycin maintains consistent drug accumulation and retention in both sensitive and resistant cell lines [12] [13]. In P-glycoprotein-negative human leukemia cell lines and their P-glycoprotein-positive counterparts, annamycin demonstrates minimal changes in cellular uptake between sensitive and resistant cells, while doxorubicin shows dramatically reduced uptake in resistant cells [12]. Specifically, annamycin cellular accumulation remains largely unaffected by P-glycoprotein expression, whereas doxorubicin uptake decreases by approximately 70% in P-glycoprotein-expressing cells [12] [13].

The resistance index, defined as the ratio of fifty percent inhibitory dose in resistant cells to fifty percent inhibitory dose in sensitive cells, provides quantitative evidence of annamycin's ability to overcome multidrug resistance. Annamycin consistently demonstrates low resistance indices (1.1-5.0) across multiple resistant cell lines, while doxorubicin shows dramatically elevated resistance indices (6.9-250.0) in the same cellular systems [11] [12] [13].

Multidrug Resistance-Associated Protein Circumvention

Beyond P-glycoprotein-mediated resistance, annamycin effectively circumvents multidrug resistance-associated protein-mediated drug efflux [11]. Studies using cell lines expressing multidrug resistance-associated protein demonstrate that annamycin maintains cytotoxic activity with resistance indices of 1.1-1.4, compared to doxorubicin resistance indices of 6.9-11.6 in the same cellular systems [11]. This circumvention appears to result from annamycin's unique physicochemical properties, including its high lipophilicity and lack of recognition by efflux transporters [11] [15].

Enhanced Cellular Drug Accumulation

Annamycin demonstrates superior cellular drug accumulation compared to conventional anthracyclines in both sensitive and resistant cell lines [7] [10] [11]. Cellular uptake studies reveal that annamycin accumulation in sensitive cells is 2-3 fold higher than doxorubicin, and importantly, annamycin accumulation in resistant cells exceeds doxorubicin accumulation in sensitive cells [7] [10]. This enhanced uptake correlates directly with increased cytotoxic activity and improved therapeutic efficacy [7] [10].

The enhanced cellular accumulation results from multiple factors, including annamycin's high affinity for lipid membranes, reduced efflux by drug resistance pumps, and favorable partitioning characteristics [1] [16] [11]. These properties enable annamycin to achieve therapeutically relevant intracellular concentrations even in heavily pretreated, multidrug-resistant malignancies [17] [18].

| Cell Line | Annamycin IC50/Resistance Index | Doxorubicin IC50/Resistance Index | P-glycoprotein Effect |

|---|---|---|---|

| P388 sensitive | Equal to doxorubicin | Standard cytotoxicity | No effect |

| P388 resistant | RI = 5 | RI = 250 | Bypassed by annamycin |

| HL-60S | Lower than doxorubicin | Standard cytotoxicity | No effect |

| HL-60/DOX resistant | RI = 2.6 | RI = 117.5 | Bypassed by annamycin |

| MCF-7 | Higher uptake | Standard cytotoxicity | No effect |

| MCF-7/VP resistant | RI = 1.1 | RI = 6.9 | Bypassed by annamycin |

| UMCC-1 | Higher uptake | Standard cytotoxicity | No effect |

| UMCC-1/VP resistant | RI = 1.4 | RI = 11.6 | Bypassed by annamycin |

Role in Inducing Apoptosis and Chromatin Damage

Annamycin demonstrates potent proapoptotic activity through multiple molecular pathways, inducing programmed cell death in both sensitive and resistant cancer cell populations. The compound's ability to trigger apoptosis represents a critical component of its anticancer mechanism and contributes significantly to its therapeutic efficacy [19] [20].

Apoptotic Pathway Activation

Annamycin induces apoptosis through both p53-dependent and p53-independent pathways, depending on the cellular context and the presence of functional tumor suppressor proteins [19]. In MDA-MB-435 breast cancer cells, annamycin triggers apoptosis through p53-independent mechanisms, demonstrating its ability to bypass common resistance pathways associated with p53 mutations [19]. Conversely, in MCF-7 cells expressing functional p53, annamycin activates the classical p53-dependent apoptotic cascade [19].

The p53-independent apoptotic pathway involves the upregulation of p21 expression without corresponding increases in p53 levels, suggesting direct transcriptional activation of cell cycle checkpoint proteins [19]. This mechanism enables annamycin to maintain cytotoxic activity in cancer cells harboring p53 mutations, which represent a significant proportion of human malignancies [19].

Studies demonstrate that annamycin induces substantial levels of apoptosis in resistant cell lines where conventional anthracyclines prove ineffective [16] [6]. In topoisomerase II-expressing cells, annamycin generates significant apoptotic responses at concentrations ranging from 0.2 to 2.0 micrograms per milliliter, with dose-dependent increases in apoptotic cell populations [21] [20].

Cell Cycle Disruption and Growth Arrest

Annamycin causes significant disruption of cell cycle progression, particularly inducing accumulation of cells in the G2/M phase [19]. This cell cycle arrest results from deoxyribonucleic acid damage checkpoint activation following the formation of topoisomerase II-deoxyribonucleic acid cleavage complexes [19] [20]. The compound demonstrates differential effects on cell cycle regulatory proteins, including decreased cyclin-dependent kinase 2 activity and altered expression of cyclins B1 and cdc2 [19].

In MDA-MB-435 cells, annamycin induces dose-dependent G2/M phase accumulation accompanied by increased cyclin-dependent kinase 2 kinase activity and cyclin B1 expression, suggesting cells attempt to progress through the checkpoint before succumbing to apoptosis [19]. This contrasts with the response in MCF-7 cells, where annamycin treatment results in decreased cyclin-dependent kinase 2 activity and reduced cyclin expression [19].

Chromatin Damage and Nuclear Effects

Annamycin induces extensive chromatin damage beyond its direct effects on deoxyribonucleic acid structure [22] [23]. The compound causes significant disruption of chromatin organization, leading to histone eviction and nucleosome destabilization [24]. This chromatin damage contributes to the compound's cytotoxic effects and may explain its enhanced activity compared to conventional anthracyclines [22] [24].

The mechanism of chromatin damage involves the disruption of histone-deoxyribonucleic acid interactions, resulting in the loss of chromatin structural integrity [23] [24]. This process activates multiple cellular stress response pathways and contributes to the initiation of apoptotic cascades [23]. Studies using photoactivated histone proteins demonstrate that annamycin-related compounds effectively evict histones from chromatin, with this activity correlating directly with cytotoxic potency [24].

Poly adenosine diphosphate-ribose polymerase cleavage serves as a molecular marker of annamycin-induced apoptosis, with dose-dependent increases observed in treated cell populations [20]. This cleavage represents the activation of caspase-mediated apoptotic pathways and confirms the compound's ability to trigger programmed cell death through multiple molecular mechanisms [20].

| Cell Type | Apoptosis Induction | DNA Damage Type | Mechanism |

|---|---|---|---|

| HeLa cells | Strong at 0.2-2.0 μg/ml | Single and double-strand breaks | Topoisomerase II poisoning |

| KB-V1 cells | Concentration-dependent | DNA-protein crosslinks | Enhanced cleavage complex formation |

| MDA-MB-435 cells | p53-independent pathway | G2/M arrest, DNA breaks | Cell cycle disruption |

| MCF-7 cells | p53-dependent pathway | G2/M arrest, DNA breaks | Cell cycle disruption |

| CEM cells (wild-type topo II) | Significant induction | DNA-protein crosslinks (15-37%) | Direct topoisomerase II targeting |

| CEM/VM-1 cells (mutated topo II) | Significant induction | Marginal DNA-protein crosslinks | Resistance mechanism active |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Apostolidou E, Swords R, Alvarado Y, Giles FJ. Treatment of acute lymphoblastic leukaemia : a new era. Drugs. 2007;67(15):2153-71. Review. PubMed PMID: 17927282.

3: Gruber BM, Anuszewska EL, Bubko I, Goździk A, Fokt I, Priebe W. Effect of structural modification at the 4, 3', and 2' positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Arch Immunol Ther Exp (Warsz). 2007 May-Jun;55(3):193-8. Epub 2007 Jun 8. PubMed PMID: 17557149; PubMed Central PMCID: PMC2765644.

4: Gruber BM, Anuszewska EL, Roman I, Goździk A, Priebe W, Fokt I. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells. Acta Pol Pharm. 2006 Jan-Feb;63(1):15-8. Erratum in: Acta Pol Pharm. 2006 Mar-Apr;63(2):155. PubMed PMID: 17515324.

5: Alvarado Y, Apostolidou E, Swords R, Giles FJ. Emerging therapeutic options for Philadelphia-positive acute lymphocytic leukemia. Expert Opin Emerg Drugs. 2007 Mar;12(1):165-79. Review. PubMed PMID: 17355221.

6: Gruber BM, Anuszewska EL, Bubko I, Gozdzik A, Priebe W, Fokt I. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells. Anticancer Res. 2005 May-Jun;25(3B):2193-8. PubMed PMID: 16158963.

7: Trevino AV, Woynarowska BA, Herman TS, Priebe W, Woynarowski JM. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Mol Cancer Ther. 2004 Nov;3(11):1403-10. PubMed PMID: 15542779.

8: Aronex Pharmaceuticals reports on annamycin phase I trial. Expert Rev Anticancer Ther. 2001 Jun;1(1):4. PubMed PMID: 12113129.

9: Booser DJ, Esteva FJ, Rivera E, Valero V, Esparza-Guerra L, Priebe W, Hortobagyi GN. Phase II study of liposomal annamycin in the treatment of doxorubicin-resistant breast cancer. Cancer Chemother Pharmacol. 2002 Jul;50(1):6-8. Epub 2002 May 21. PubMed PMID: 12111105.

10: Szachowicz-Petelska B, Figaszewski Z, Lewandowski W. Mechanisms of transport across cell membranes of complexes contained in antitumour drugs. Int J Pharm. 2001 Jul 17;222(2):169-82. Review. PubMed PMID: 11427347.